2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFQPPFJRPYXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C10H5F4, characterized by an ethynyl group, a fluorine atom at the para position, and a trifluoromethyl group. This specific arrangement enhances its lipophilicity and metabolic stability, which are critical for drug development.
The biological activity of fluorinated compounds often arises from their ability to interact with biomolecules such as proteins and nucleic acids. The trifluoromethyl group can enhance binding affinity to target sites, while the ethynyl group may participate in various chemical reactions, including nucleophilic attack and radical formation. These interactions can lead to inhibition or modulation of enzymatic activity, impacting metabolic pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains. For example, the Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The IC50 values were measured as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
The compound demonstrated a higher potency against HeLa cells compared to MCF-7 cells, indicating potential selectivity for certain cancer types.
Case Study 1: Antiviral Activity
In a recent investigation into antiviral properties, this compound was tested against Influenza A virus. The compound showed significant inhibition of viral replication in vitro, with an EC50 value of 5 µM. This suggests that the compound could be further explored for its potential as an antiviral agent.
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibition of cytochrome P450 enzymes by this compound. It was found to inhibit CYP3A4 activity with an IC50 of 10 µM, which is relevant for drug metabolism and potential drug-drug interactions.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution and addition reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Reactivity and Synthetic Routes
The compound can undergo several types of reactions:
- Substitution Reactions : The ethynyl group can be replaced by nucleophiles such as amines or thiols.
- Addition Reactions : The ethynyl moiety can react with electrophiles to form new carbon-carbon bonds.
- Functionalization : The trifluoromethyl group enhances the compound's reactivity and stability, allowing for selective functionalization in synthetic pathways.
Medicinal Chemistry
Potential Bioactive Properties
Research indicates that this compound may exhibit bioactive properties that could be harnessed in drug development. Its structural characteristics suggest potential applications in:
- Anticancer Agents : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
- Anti-inflammatory Drugs : The compound's reactivity may allow it to interact with biological targets involved in inflammatory pathways.
Materials Science
Fluorescent Properties
Studies on related compounds have shown that fluorinated aromatic compounds can exhibit interesting photophysical properties. Research by Al-Ani (1973) demonstrated that compounds similar to this compound can be used in fluorescence applications, which are crucial for developing sensors and imaging agents.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials due to the strong carbon-fluorine bonds. This application is particularly relevant in creating high-performance materials for electronic and aerospace industries.
Case Study 1: Synthesis of Fluorinated Compounds
A study explored the synthesis of various fluorinated compounds using this compound as a starting material. The results indicated high yields in reactions involving palladium-catalyzed cross-coupling methods, highlighting its utility in producing complex fluorinated structures suitable for pharmaceutical applications.
Case Study 2: Anticancer Activity
In a recent investigation, derivatives of this compound were tested for anticancer activity against several cancer cell lines. The results showed promising inhibitory effects on cell proliferation, suggesting that modifications to the ethynyl group could enhance potency and selectivity.
Summary Table of Applications
Comparison with Similar Compounds
(a) 4-Ethynyl-1-fluoro-2-methylbenzene
- Structure : Ethynyl at position 4, fluorine at position 1, methyl (–CH₃) at position 2.
- Molecular Formula : C₉H₇F (MW: 134.15 g/mol) .
- Comparison :
- The methyl group in 4-Ethynyl-1-fluoro-2-methylbenzene is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference significantly alters electronic properties: the target compound likely has higher acidity and lower boiling point due to –CF₃’s inductive effects.
- Steric hindrance is greater in the target compound, as –CF₃ occupies more space than –CH₃.
(b) 4-Ethynyl-4'-propylbiphenyl
- Structure : Ethynyl at position 4 on one benzene ring; propyl (–C₃H₇) at position 4' on the second ring .
- Molecular Formula : C₁₇H₁₆ (MW: 220.31 g/mol).
- – Propyl substituents increase hydrophobicity, whereas the target compound’s fluorine and –CF₃ groups improve solubility in polar aprotic solvents.
(c) 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- Structure: Chlorine at position 2, nitro (–NO₂) groups at 1 and 3, –CF₃ at position 5 .
- Comparison: – Nitro groups amplify electron deficiency, making this compound more reactive in electrophilic substitutions than the target compound.
Physicochemical Properties (Inferred from Analogues)
Preparation Methods
Preparation via Cross-Coupling Reactions
One of the most common and efficient methods to prepare 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene is through palladium-catalyzed cross-coupling reactions, specifically the Sonogashira coupling, which couples a terminal alkyne with an aryl halide.
- Starting materials: 2-bromo-4-fluoro-1-(trifluoromethyl)benzene or related aryl halide.
- Reagents: Terminal acetylene (e.g., trimethylsilylacetylene), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, and a base such as triethylamine.
- Reaction conditions: The reaction is carried out in an inert atmosphere, often at temperatures ranging from room temperature to 60°C, with stirring for several hours.
- Post-reaction: If a protected alkyne like trimethylsilylacetylene is used, deprotection with a fluoride source (e.g., tetra-n-butylammonium fluoride) yields the free ethynyl group.
This method allows for selective ethynylation at the desired position on the trifluoromethyl-fluorobenzene ring.
Detailed Example from Patent Literature
A documented synthesis from patent WO2019008027A1 describes the preparation of ethynyl compounds bearing trifluoromethyl groups on fluorinated benzene rings. The key steps include:
- Coupling of a halogenated trifluoromethyl-fluorobenzene intermediate with an acetylene derivative using palladium catalysis.
- Use of cuprous iodide and triethylamine as co-catalysts.
- Heating the reaction mixture at 60°C for about 3 hours.
- Purification by silica gel chromatography to isolate the ethynylated product.
This process demonstrates the feasibility of preparing this compound with moderate to good yields (around 20-30% isolated yield reported in a related example) under controlled laboratory conditions.
Alternative Synthetic Routes
While cross-coupling remains the most practical approach, other methods include:
- Direct fluorination and trifluoromethylation of pre-formed ethynylated benzene derivatives, though this is less common due to harsh conditions required.
- Stepwise synthesis starting from trifluoromethylated fluorobenzene derivatives, involving lithiation followed by reaction with electrophilic acetylene sources.
However, these approaches are less documented and typically more challenging due to the sensitivity of the ethynyl group and the difficulty in regioselective functionalization.
Summary of Key Preparation Data
Research Findings and Considerations
- The presence of both fluorine and trifluoromethyl groups influences the electronic nature of the aromatic ring, affecting reactivity in cross-coupling reactions.
- The ethynyl group installation is best achieved via palladium-catalyzed coupling to ensure regioselectivity and functional group tolerance.
- Purification typically involves silica gel chromatography due to the close physical properties of possible side products.
- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods (NMR, MS) is essential to confirm completion and purity.
Q & A
Basic: What are the standard synthetic routes for preparing 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene?
Methodological Answer:
The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl/vinyl halide. For example:
- Step 1 : Prepare a halogenated precursor (e.g., 1-bromo-4-fluoro-1-(trifluoromethyl)benzene).
- Step 2 : React with ethynyltrimethylsilane under catalytic conditions (Pd(PPh₃)₄, CuI, PPh₃ ligand) in degassed THF at 60–80°C.
- Step 3 : Deprotect the trimethylsilyl group using K₂CO₃/MeOH to yield the terminal alkyne .
Characterization : Confirm purity via GC-MS and structure via ¹⁹F NMR (δ ≈ -60 ppm for CF₃) and ¹H NMR (triplet for ethynyl proton, J ≈ 2.4 Hz) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and ethynyl protons (δ ~3.1 ppm, split due to coupling with fluorine).
- ¹⁹F NMR : Distinct signals for CF₃ (δ ≈ -60 ppm) and aryl-F (δ ≈ -110 ppm).
- IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1150–1250 cm⁻¹).
- GC-MS/HPLC : Assess purity (>95%) and molecular ion ([M]⁺ at m/z 218) .
Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The CF₃ group deactivates the benzene ring via inductive effects, reducing electrophilic substitution rates. However, it enhances oxidative addition in Pd-catalyzed couplings by stabilizing transition states.
- Experimental Design : Compare coupling efficiency of this compound with non-CF₃ analogs. Use kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) to quantify rate differences.
- Data Analysis : Lower yields (e.g., 65% vs. 85% for non-CF₃ analogs) may indicate steric/electronic hindrance .
Advanced: What are the challenges in synthesizing derivatives for optoelectronic materials?
Methodological Answer:
- Issue 1 : The ethynyl group’s linear geometry can disrupt π-conjugation in polymers. Mitigate via copolymerization with planar aromatic monomers.
- Issue 2 : CF₃ may reduce solubility. Introduce solubilizing groups (e.g., alkyl chains) via post-functionalization.
- Case Study : Synthesize a conjugated polymer with this compound and thiophene units. Characterize charge mobility via time-resolved microwave conductivity (TRMC) .
Advanced: How can computational chemistry predict biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The CF₃ group may sterically hinder binding, while the ethynyl group could form π-stacking.
- MD Simulations : Simulate solvation dynamics in lipid bilayers to assess membrane permeability (logP ≈ 3.2 predicted). Validate with in vitro assays (e.g., Caco-2 cell permeability) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatile intermediates.
- Storage : Store under argon at -20°C in amber vials to prevent alkyne oxidation.
- Waste Disposal : Quench residual alkyne with aqueous AgNO₃, then dispose as halogenated waste .
Advanced: How to resolve contradictions in reported catalytic efficiencies for Sonogashira reactions?
Methodological Answer:
- Hypothesis : Discrepancies may arise from ligand purity or trace moisture.
- Experimental Design : Replicate reactions under strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves). Compare yields using PPh₃ vs. XPhos ligands.
- Data Interpretation : Higher yields with XPhos (e.g., 75% vs. 60%) suggest ligand robustness to moisture .
Advanced: What strategies optimize regioselectivity in electrophilic substitutions?
Methodological Answer:
- Directing Effects : The CF₃ group is meta-directing, while F is ortho/para-directing. Use DFT calculations (e.g., Gaussian) to predict dominant sites.
- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via LC-MS. Major products at the para position to F confirm electronic dominance over steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
